potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate
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Overview
Description
Potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate is a chemical compound with the molecular formula C12H8ClFN2O2K. It is known for its unique structure, which includes a pyridine ring substituted with a carboxylate group and an amino group attached to a 4-chloro-3-fluorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate typically involves the reaction of 4-chloro-3-fluoroaniline with 2-chloronicotinic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloro-3-fluoroaniline attacks the carbonyl carbon of 2-chloronicotinic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or potassium hydroxide, which facilitates the deprotonation of the carboxylic acid group and the formation of the carboxylate salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, thiols, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms .
Scientific Research Applications
Potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, which are key regulators of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the disease being studied .
Comparison with Similar Compounds
Potassium 2-[(4-chloro-3-fluorophenyl)amino]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Potassium 2-[(4-chlorophenyl)amino]pyridine-3-carboxylate: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
Potassium 2-[(4-fluorophenyl)amino]pyridine-3-carboxylate: Lacks the chlorine atom, which may influence its properties and applications.
Potassium 2-[(4-chloro-3-methylphenyl)amino]pyridine-3-carboxylate: Contains a methyl group instead of a fluorine atom, leading to different chemical and biological characteristics.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
2344680-81-3 |
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Molecular Formula |
C12H7ClFKN2O2 |
Molecular Weight |
304.74 g/mol |
IUPAC Name |
potassium;2-(4-chloro-3-fluoroanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H8ClFN2O2.K/c13-9-4-3-7(6-10(9)14)16-11-8(12(17)18)2-1-5-15-11;/h1-6H,(H,15,16)(H,17,18);/q;+1/p-1 |
InChI Key |
WUVUMZPDKJLQNM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)F)C(=O)[O-].[K+] |
Purity |
95 |
Origin of Product |
United States |
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